

Application Notes and Protocols for Spiroxamine in Grapevine Powdery Mildew Research

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Compound of Interest

Compound Name: Spiroxamine

Cat. No.: B1682169

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These application notes provide a comprehensive overview of the use of **Spiroxamine** in the study of grapevine powdery mildew, caused by the obligate biotrophic fungus *Uncinula necator* (also known as *Erysiphe necator*). This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflows.

Introduction to Spiroxamine

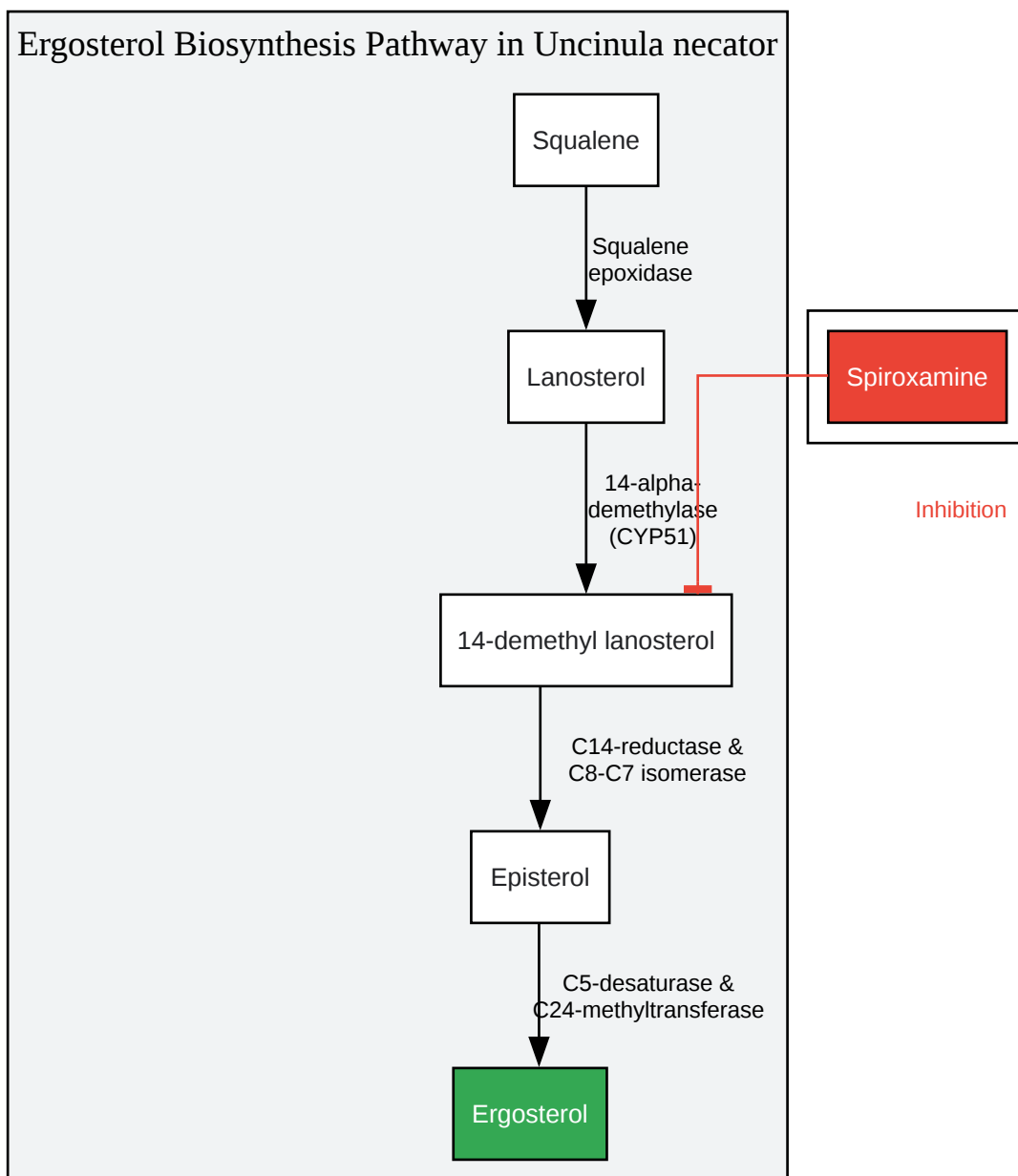
Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical class (FRAC Group 5). It is a sterol biosynthesis inhibitor (SBI) that provides protective, curative, and eradicated activity against powdery mildew on grapevines.^[1] Its unique mode of action, differing from other SBI fungicides like demethylation inhibitors (DMIs), makes it a valuable tool for resistance management programs.^[1]

Mechanism of Action

Spiroxamine disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes. It specifically inhibits two key enzymes in the sterol biosynthesis pathway: C14-demethylase in sterol biosynthesis, and $\Delta 8 \rightarrow \Delta 7$ isomerase.^[1] This inhibition leads to an

accumulation of toxic intermediate sterols and a deficiency of ergosterol, ultimately disrupting membrane structure and function and inhibiting fungal growth.

Ergosterol Biosynthesis Pathway and Spiroxamine Inhibition



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Inhibition of Ergosterol Biosynthesis by **Spiroxamine**.

Quantitative Data Summary

The following tables summarize the efficacy and in vitro activity of **Spiroxamine** against grapevine powdery mildew.

Table 1: In Vitro Sensitivity of *Uncinula necator* to **Spiroxamine**

Isolate Population	No. of Isolates	Assay Method	Mean EC50 (µg/L)	EC50 Range (µg/L)	Reference
California	36	Leaf Disc Assay	365 - 571	Not Specified	Miller & Gubler, 2004

Table 2: Field Efficacy of **Spiroxamine** against Grapevine Powdery Mildew

Treatment	Application Rate	Disease Severity on Leaves (%)	Disease Severity on Bunches (%)	Reference
Untreated Control	-	~25	~65	Bayer Crop Science, 2016
Spiroxamine (Impulse)	60 mL/100 L	<5	<10	Bayer Crop Science, 2016
Talendo	Not Specified	~10	~20	Bayer Crop Science, 2016

Experimental Protocols

Protocol 1: In Vitro Determination of **Spiroxamine** Sensitivity (EC50) using a Leaf Disc Assay

This protocol is adapted from methodologies used for assessing fungicide sensitivity in *Uncinula necator*.

Objective: To determine the 50% effective concentration (EC50) of **Spiroxamine** that inhibits the growth of *Uncinula necator* on grapevine leaf discs.

Materials:

- **Spiroxamine** technical grade
- Acetone or other suitable solvent
- Sterile deionized water
- Surfactant (e.g., Tween 20)
- Healthy, young, fully expanded grapevine leaves (from a susceptible cultivar, e.g., 'Chardonnay')
- *Uncinula necator* inoculum (conidia)
- Petri dishes (9 cm)
- Agar
- Corky borer (1.5 cm diameter)
- Micropipettes
- Hemocytometer or spore counter
- Incubation chamber with controlled temperature and light

Procedure:

- Preparation of Fungicide Stock Solutions:
 - Prepare a stock solution of **Spiroxamine** in a suitable solvent (e.g., acetone).
 - Create a dilution series of **Spiroxamine** in sterile deionized water containing a surfactant (e.g., 0.01% Tween 20) to achieve final concentrations for the assay (e.g., 0, 10, 50, 100, 200, 400, 800, 1600 µg/L).

- Preparation of Leaf Discs:
 - Collect healthy, young grapevine leaves.
 - Surface sterilize the leaves by rinsing with sterile water.
 - Using a cork borer, cut 1.5 cm diameter discs from the leaves.
 - Place the leaf discs adaxial side up on water agar (1-2%) in Petri dishes.
- Inoculation:
 - Prepare a conidial suspension of *Uncinula necator* in sterile water with a surfactant.
 - Adjust the spore concentration to approximately 1×10^5 conidia/mL using a hemocytometer.
 - Apply a small droplet (e.g., 10 μ L) of the conidial suspension to the center of each leaf disc.
- Fungicide Application:
 - After a short incubation period to allow for spore settling (e.g., 2-4 hours), apply the different concentrations of **Spiroxamine** solutions to the leaf discs.
- Incubation:
 - Incubate the Petri dishes in a controlled environment chamber at approximately 22-25°C with a 12-hour photoperiod.
- Disease Assessment:
 - After 10-14 days, assess the percentage of the leaf disc area covered with powdery mildew mycelium under a dissecting microscope.
 - Use a rating scale (e.g., 0 = no growth, 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100% coverage).

- Data Analysis:
 - For each **Spiroxamine** concentration, calculate the mean disease severity.
 - Convert the disease severity to percent inhibition relative to the control (0 µg/L **Spiroxamine**).
 - Use probit analysis or other suitable statistical software to calculate the EC50 value.

Protocol 2: Field Efficacy Trial of Spiroxamine

Objective: To evaluate the efficacy of **Spiroxamine** in controlling grapevine powdery mildew under field conditions.

Experimental Design:

- Design: Randomized Complete Block Design (RCBD) with 4-5 replicates.
- Plot Size: Each plot consists of 3-5 grapevines.
- Treatments:
 - Untreated Control
 - **Spiroxamine** (e.g., Impulse 500 EC) at a recommended rate (e.g., 60 mL/100 L)
 - Standard fungicide for comparison
- Application:
 - Timing: Begin applications at a key phenological stage, such as when shoots are 10-20 cm long, and continue at 14-21 day intervals.
 - Method: Use a calibrated backpack sprayer or airblast sprayer to ensure thorough coverage of the canopy.

Procedure:

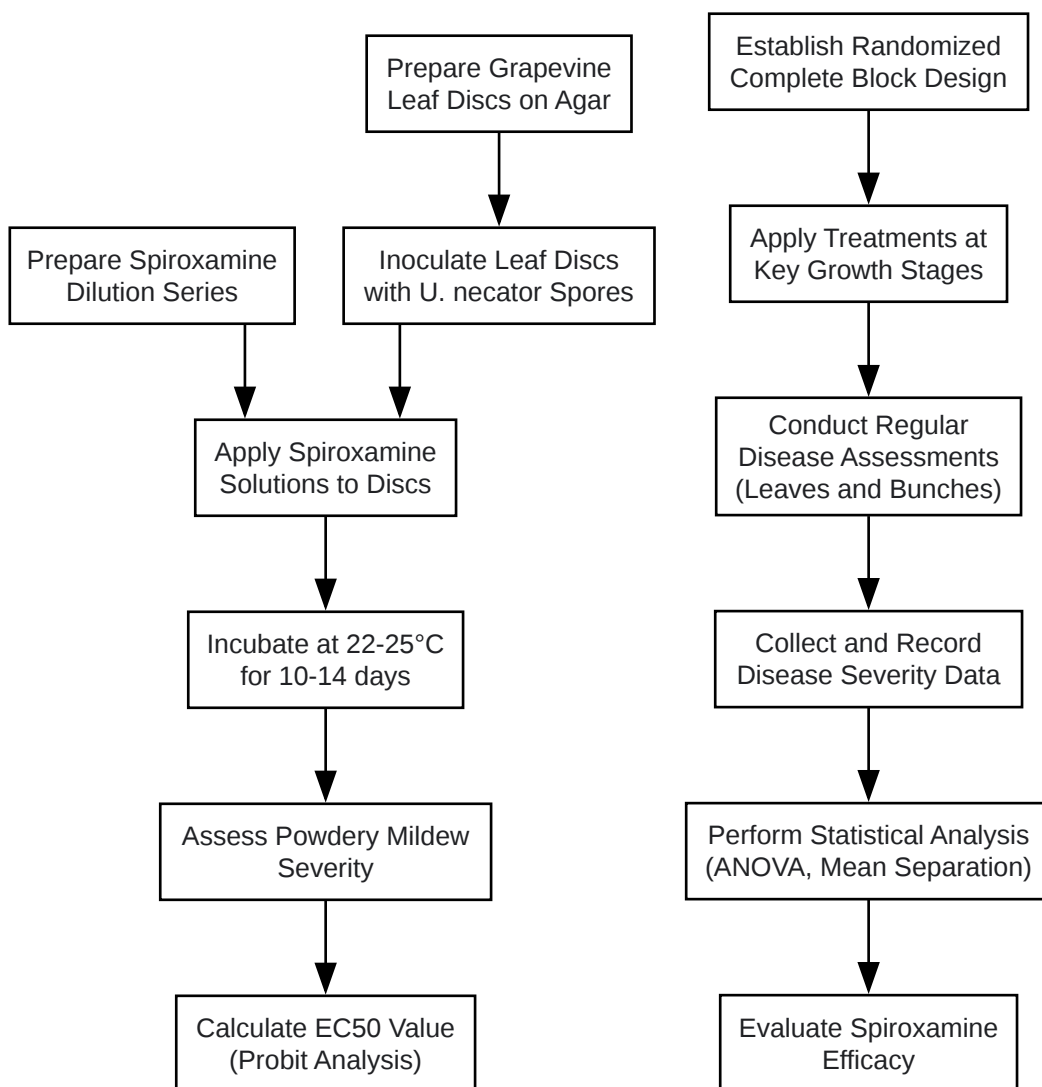
- Site Selection: Choose a vineyard with a history of powdery mildew and a susceptible grapevine cultivar.
- Treatment Application: Apply the fungicide treatments according to the experimental design and recommended timings.
- Disease Assessment:
 - Timing: Conduct assessments at regular intervals and at key growth stages (e.g., pre-bunch closure, veraison, and pre-harvest).
 - Method:
 - Randomly select a predetermined number of leaves (e.g., 25-50) and bunches (e.g., 25-50) per plot.
 - Assess the disease severity (percentage of area covered by powdery mildew) on each leaf and bunch using a standard rating scale (e.g., 0-4 scale or a diagrammatic scale).
 - Calculate the Percent Disease Index (PDI) or McKinney Index for each plot.

Data Analysis:

- Perform Analysis of Variance (ANOVA) on the disease severity data.
- Use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the different treatments.
- The Area Under the Disease Progress Curve (AUDPC) can also be calculated to compare the overall disease development throughout the season.

Visualizations of Experimental Workflows

In Vitro EC50 Determination Workflow



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References

- 1. Grapevine Powdery Mildew: Fungicides for Its Management and Advances in Molecular Detection of Markers Associated with Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for Spiroxamine in Grapevine Powdery Mildew Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682169#using-spiroxamine-in-studies-of-powdery-mildew-on-grapevines]

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